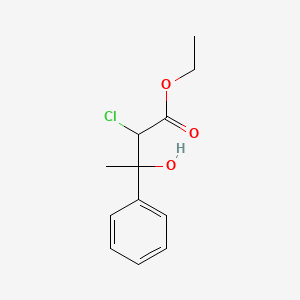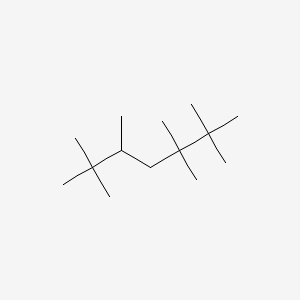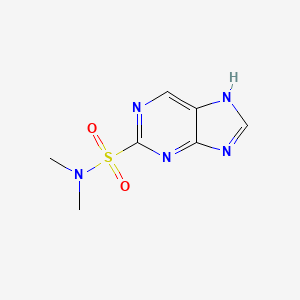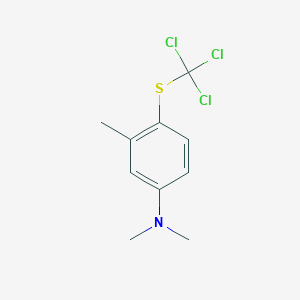
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline is an organic compound with the molecular formula C10H12Cl3NS It is characterized by the presence of a trichloromethylsulfanyl group attached to an aniline ring, along with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline typically involves the introduction of the trichloromethylsulfanyl group to an aniline derivative. One common method is the reaction of 3,4-dimethylaniline with trichloromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the trichloromethylsulfanyl group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Aplicaciones Científicas De Investigación
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaniline: Lacks the trichloromethylsulfanyl group, making it less reactive in certain contexts.
4-chloro-N,N-dimethylaniline: Contains a single chlorine atom, leading to different reactivity and applications.
N,N,3-trimethyl-4-(methylsulfanyl)aniline: Similar structure but with a methylsulfanyl group instead of trichloromethylsulfanyl, affecting its chemical properties.
Uniqueness
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct reactivity and potential applications. This group can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.
Propiedades
Número CAS |
91799-69-8 |
|---|---|
Fórmula molecular |
C10H12Cl3NS |
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline |
InChI |
InChI=1S/C10H12Cl3NS/c1-7-6-8(14(2)3)4-5-9(7)15-10(11,12)13/h4-6H,1-3H3 |
Clave InChI |
MMJQGZNLNZYVAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

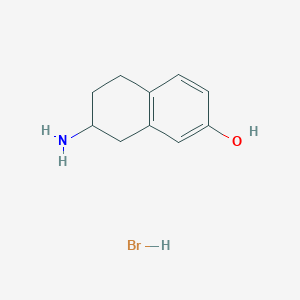
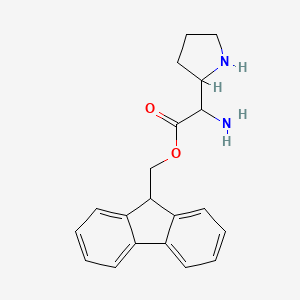

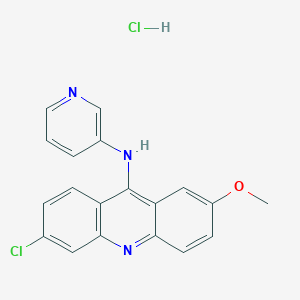
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

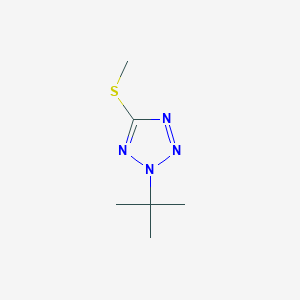
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
